molecular formula C15H18N4O B11204136 N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204136
M. Wt: 270.33 g/mol
InChI Key: DDRBETAMBWWYQR-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group, a methylphenyl group, and a triazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the cyclopentyl and methylphenyl groups. The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions and other biomolecules, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamide derivatives: These compounds share the triazole ring and carboxamide group but differ in the substituents attached to the ring.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group but different functional groups attached to the ring.

    Methylphenyl derivatives: Compounds with a methylphenyl group but different heterocyclic rings.

Uniqueness

N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-cyclopentyl-1-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C15H18N4O/c1-11-6-8-13(9-7-11)19-10-14(17-18-19)15(20)16-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,20)

InChI Key

DDRBETAMBWWYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCC3

Origin of Product

United States

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